molecular formula C19H15Cl2N3OS B12211631 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12211631
M. Wt: 404.3 g/mol
InChI Key: WEJXQHDEDLNYIQ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-chlorophenylamine, 3-methylbenzyl chloride, and pyrimidine-4-carboxylic acid. The synthesis could involve:

    Nucleophilic substitution: Reacting 2-chlorophenylamine with pyrimidine-4-carboxylic acid to form an amide bond.

    Thioether formation: Introducing the sulfanyl group by reacting with 3-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The chloro groups on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted aromatic compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

  • Antitumor Activity : Studies have demonstrated that this compound possesses notable antitumor effects against various cancer cell lines. For instance, it has shown selective cytotoxicity against non-small cell lung cancer and breast cancer cell lines, with reported GI50 values indicating effective growth inhibition at low concentrations .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Case Study 1 : In vitro studies using human colon cancer cell lines (HCT116) revealed that the compound significantly reduced cell viability at concentrations as low as 1 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies .
  • Case Study 2 : A study examining the antimicrobial effects of the compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant bacterial infections .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorHCT116 (Colon Cancer)GI50 = 1 µM
AntimicrobialMRSAInhibition of growth
Anti-inflammatoryIn vitro modelsReduction in inflammatory markers

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it could involve:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(2-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

Uniqueness

  • Substitution Pattern : The specific positions of the chloro and methyl groups can significantly affect the compound’s biological activity and chemical reactivity.
  • Sulfanyl Group : The presence and position of the sulfanyl group can influence the compound’s solubility and interaction with biological targets.

Biological Activity

5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for pharmacological applications. This article reviews its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C17H16Cl2N4OS
  • Molecular Weight : 396.35 g/mol
  • Functional Groups : Pyrimidine ring, chloro substituents, and a sulfanyl group.

Antitumor Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
EKVX (Lung Cancer)1.721.525.9
RPMI-8226 (Leukemia)15.927.993.3
OVCAR-4 (Ovarian Cancer)28.7--
MDA-MB-435 (Breast Cancer)15.1--

These results demonstrate the compound's potential as an anticancer agent, particularly against non-small cell lung cancer and breast cancer cell lines .

Anti-inflammatory Activity

Pyrimidines are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research indicates that compounds with similar structures can reduce inflammation in various models, providing a rationale for further studies on this compound's anti-inflammatory properties .

The mechanism of action for this compound is likely multifaceted:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to affect microbial cell membranes, leading to cell lysis.
  • Interference with DNA Replication : Pyrimidine derivatives often interact with DNA synthesis pathways, which could explain their antitumor effects.

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives:

  • Anticancer Study : A study evaluated the cytotoxicity of various pyrimidines on multiple cancer cell lines, revealing that certain substitutions significantly enhanced activity against MCF-7 and A549 cells .
  • Antimicrobial Evaluation : Another study assessed the activity of pyrimidines against bacterial pathogens, noting that structural modifications improved efficacy against resistant strains .

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-5-4-6-13(9-12)11-26-19-22-10-15(21)17(24-19)18(25)23-16-8-3-2-7-14(16)20/h2-10H,11H2,1H3,(H,23,25)

InChI Key

WEJXQHDEDLNYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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